2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate
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Overview
Description
2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of 3,5-dimethylpiperidine with phenyl acetate under specific conditions. One common method is the catalytic direct dehydrative amidation, which involves the use of organoboron compounds as catalysts. This method is environmentally friendly and efficient, producing water as the only byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes and the use of specific catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the additional functional groups.
Phenyl Acetate: A related compound that lacks the piperidine ring.
Uniqueness
2-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of the piperidine ring and phenyl acetate moiety. This combination imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H21NO3/c1-11-8-12(2)10-17(9-11)16(19)14-6-4-5-7-15(14)20-13(3)18/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
DUTREDGXQIBALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2OC(=O)C)C |
Origin of Product |
United States |
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